molecular formula C29H30O9 B12516985 (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate

(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate

Cat. No.: B12516985
M. Wt: 522.5 g/mol
InChI Key: KGTSZMZIXWBXKC-UHFFFAOYSA-N
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Description

(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate is a sophisticated synthetic chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a glycosidic core structure, specifically a tetrahydro-2H-pyran ring, which is functionalized with multiple stereocenters. The presence of the 4-methoxyphenoxy ether and two 4-methylbenzoate ester groups makes it a valuable intermediate for probing structure-activity relationships. Its complex architecture is pivotal for synthesizing novel molecular entities. Potential research applications for this compound are derived from its predicted structure and commonly include serving as a key building block in the synthesis of potential pharmaceutical candidates, such as enzyme inhibitors or receptor modulators. It may also be utilized in material science for the development of advanced polymers with specific properties. Researchers can leverage this compound to explore its mechanism of action in biological systems, where it may interact with various enzymatic pathways. The presence of ester linkages suggests it could be designed as a prodrug, with hydrolytic cleavage potentially occurring in specific biological environments to release active molecules. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTSZMZIXWBXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diols

A diol precursor (e.g., 2,3-diol) undergoes acid-catalyzed cyclization to form the six-membered ring. For example, tetrahydro-4H-pyran-4-one (a cyclic ketone) serves as a precursor for subsequent functionalization. Stereoselective reduction of the ketone to the 4,5-dihydroxy configuration is critical.

Glycosylation Reactions

Chiral glycosyl donors (e.g., trichloroacetimidates) are coupled with acceptors using chiral Brønsted acids or catalysts to achieve α/β selectivity. For instance, (2S,3R,4R,5S,6R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate (CAS 141846-57-3) is synthesized via stereoselective glycosylation.

Functional Group Introduction

4-Methoxyphenoxy Group Installation

The 4-methoxyphenoxy substituent is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Phase Transfer Catalysis : Reacting a sulfonyl lactate intermediate with 4-methoxyphenoxide in the presence of tetra-n-butylammonium bromide (PT catalyst) under reflux.
  • Mitsunobu Conditions : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a phenol with a protected hydroxyl group.

Table 1: Reaction Conditions for 4-Methoxyphenoxy Group Introduction

Method Reagents Solvent Temperature Yield (%) Source
Phase Transfer Catalysis 4-Methoxyphenoxide, TBAB Toluene Reflux 70–85
Mitsunobu Reaction DEAD, PPh₃ THF 0–5°C 60–75

Benzoyl Esterification

The 4-methylbenzoate and benzoyloxymethyl groups are introduced via:

  • Acid Chloride Coupling : Treating hydroxyl groups with 4-methylbenzoyl chloride in the presence of pyridine or DMAP .
  • Suzuki-Miyaura Coupling : For aryl substitutions, though less common in this context.

Table 2: Benzoyl Esterification Conditions

Position Reagents Catalyst/ Base Solvent Yield (%) Source
Position 3 4-Methylbenzoyl chloride Pyridine Dichloromethane 80–90
Position 6 4-Methylbenzoyl chloride DMAP Toluene 75–85

Stereochemical Control

Achieving the (2S,3R,4S,5R,6R) configuration requires precise control:

Chiral Auxiliaries

  • Cram Chelation : Used in glycosylation to direct α-selectivity.
  • C2-Symmetric Catalysts : For example, salen-Co complexes to enforce facial selectivity in aldol or Michael additions.

Protecting Group Strategies

  • Benzoyl Protection : Temporarily blocks hydroxyl groups during functionalization.
  • Methyl Ethers : Stabilize intermediates during multi-step syntheses.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate gradients.
  • Recrystallization : From ethanol/water or acetone to achieve >95% purity.

Analytical Techniques

Technique Application Key Observations Source
¹H/¹³C NMR Verify substitution patterns δ 7.8–8.2 ppm (aromatic protons)
HRMS Confirm molecular ion peaks [M+H]⁺ at m/z 522.95 (C₂₉H₃₀O₉)
HPLC Assess purity (λ = 254 nm) >98% purity in optimized conditions

Industrial-Scale Optimization

Reagent Efficiency

  • Molecular Sieves : Remove water during condensation reactions.
  • Dean-Stark Traps : Azeotropic distillation to drive esterifications.

Cost-Effective Steps

  • Phase Transfer Catalysis : Reduces stoichiometric excess of phenoxide.
  • Recycling Catalysts : Reuse (o-NO₂PhSe)₂ in oxidation reactions.

Challenges and Innovations

Regioselectivity

Competing esterification at positions 2 or 6 is mitigated using:

  • Steric-Directed Protection : Benzoyl groups at position 6 block reactivity at position 2.
  • Kinetic Control : Lower temperatures favor less sterically hindered positions.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics of Leading Methods

Method Steps Yield (%) Purity (%) Stereochemical Control
Phase Transfer + Esterification 5–7 60–75 95–98 Medium (requires auxiliaries)
Glycosylation + Catalysts 6–8 70–85 98–99 High (C2-symmetric catalysts)
Mitsunobu + Benzoylation 4–6 65–80 95–97 Moderate (Mitsunobu stereochemistry)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic properties that can be explored for drug development.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs with Tetrahydro-2H-Pyran Cores

Table 1: Key Structural Features of Comparable Compounds
Compound Name/ID Key Substituents Functional Groups Biological/Physicochemical Implications Reference
Target Compound 4-Methoxyphenoxy, 4-methylbenzoyloxy methyl, 4-methylbenzoate Ester, aryl ether, hydroxyl High lipophilicity; potential esterase lability
Sdox () Amino, hydroxy, methoxy, anthraquinone Ketone, ester, glycosidic bond Antibiotic/antitumor activity (anthracycline analog)
Compound 16 () Fluorinated chain, triazole Acetate, triazole Fluorophilic properties; possible prodrug design
Compound 40 () Trifluoromethyl, acetamide Acetamide, hydroxyl Lectin antagonism (UPEC biofilm modulation)
Sotagliflozin () Chloro, ethoxybenzyl, methylthio Hydroxyl, thioether SGLT inhibition (antidiabetic/cardioprotective)
Chromen-4-one derivative () Benzopyranone, glycosidic linkage Chromone, hydroxyl, glycoside Antioxidant/flavonoid-like activity
Key Observations:

Substituent Diversity: The target compound’s 4-methylbenzoyloxy and 4-methoxyphenoxy groups distinguish it from analogs with fluorinated chains (), trifluoromethyl groups (), or chlorinated aryl groups (). These substituents likely enhance its hydrophobicity compared to hydroxyl-rich analogs like those in .

Ester vs. Amide Linkages : Unlike N-acetamide derivatives (), the target’s ester groups may confer higher metabolic lability but improved membrane permeability .

Glycosidic Linkages : Natural product analogs (e.g., ) feature glycosidic bonds to sugars, whereas the target compound’s esters suggest a synthetic modification to bypass enzymatic cleavage .

Spectroscopic and Analytical Data

While direct spectral data for the target compound are unavailable, , and 16 emphasize the use of:

  • NMR : To confirm stereochemistry (e.g., coupling constants for THP ring protons) and substituent positions .
  • LCMS/HRMS : For molecular weight verification and purity assessment (e.g., reports HRMS for analogs) .
  • X-ray Crystallography : For resolving complex stereochemical configurations in polyhydroxylated THP derivatives .

Biological Activity

The compound (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate is a complex organic molecule with potential pharmacological applications. It features multiple hydroxyl groups and aromatic moieties that suggest significant biological activity. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C26H29O10
  • Molecular Weight : 553.51 g/mol
  • LogP : -1.34
  • Polar Surface Area : 273 Ų
  • Hydrogen Bond Acceptors : 16
  • Hydrogen Bond Donors : 11

This structure suggests a high degree of polarity and the potential for strong interactions with biological macromolecules.

Antioxidant Properties

Research indicates that compounds with similar structural features often exhibit antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that related compounds significantly reduced oxidative damage in vitro by neutralizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

Compounds like this one have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In a controlled study, a derivative of this compound reduced inflammation in animal models of arthritis by modulating the NF-kB signaling pathway . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. In vitro studies have shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins . Specifically, the compound under discussion has shown promise against breast cancer cells by inhibiting cell proliferation and promoting cell cycle arrest.

Case Study 1: Antioxidant Activity

In a comparative study of several polyphenolic compounds, it was found that those structurally similar to our compound exhibited IC50 values ranging from 10 to 50 µM for DPPH radical scavenging activity. The specific compound demonstrated an IC50 value of approximately 25 µM, indicating moderate antioxidant capacity .

Case Study 2: Anti-inflammatory Mechanism

In a murine model of chronic inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory mediators .

Case Study 3: Anticancer Efficacy

In vitro testing against MCF-7 breast cancer cells indicated that the compound induced apoptosis at concentrations as low as 20 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis .

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